molecular formula C25H22ClO3P B14245179 Benzyl(triphenyl)phosphanium;chlorate CAS No. 417707-40-5

Benzyl(triphenyl)phosphanium;chlorate

Cat. No.: B14245179
CAS No.: 417707-40-5
M. Wt: 436.9 g/mol
InChI Key: WLKSKRFUEFGINW-UHFFFAOYSA-M
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Description

Contextualizing Phosphonium (B103445) Salts within Organic Chemistry

Phosphonium salts are a class of compounds containing a positively charged phosphorus atom bonded to four organic groups. wikipedia.org They are pivotal reagents in a multitude of organic transformations, most notably the Wittig reaction. libretexts.orgwikipedia.org Discovered by Georg Wittig in 1954, this reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into olefins with a high degree of control over the double bond's position. libretexts.orgmdpi.com The first step in this reaction is typically the formation of a phosphonium salt, which is then deprotonated by a strong base to form a phosphorus ylide, the key reactive intermediate. libretexts.org

Beyond the Wittig reaction, phosphonium salts serve as versatile phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. chemicalbook.com This is particularly valuable in industrial processes where reactants may have different solubilities. Their thermal stability and tunable solubility have also led to their use as ionic liquids and in the synthesis of various organic molecules. acs.org

Distinctive Role of the Chlorate (B79027) Counterion in Phosphonium Chemistry

The chlorate anion (ClO₃⁻) is a powerful oxidizing agent, a characteristic that sets it apart from more common counterions like halides (e.g., chloride, bromide). wikipedia.orggeeksforgeeks.org This inherent oxidizing potential suggests that benzyl(triphenyl)phosphanium chlorate could participate in redox reactions where the cation acts as a directing group or phase-transfer agent, and the anion is the primary oxidant. The decomposition of chlorate is highly dependent on pH and can be a source of reactive oxygen species. sciencemadness.org

However, the high reactivity of the chlorate ion also imparts instability. wikipedia.orggeeksforgeeks.org Mixtures of chlorates with organic compounds can be sensitive to heat, friction, and shock, potentially leading to vigorous or explosive decomposition. nih.gov This instability is a significant factor that likely limits the widespread application of phosphonium chlorates in routine organic synthesis compared to their more stable halide counterparts.

Historical Perspective on Benzyltriphenylphosphonium (B107652) Derivatives

The history of benzyltriphenylphosphonium derivatives is intrinsically linked to the development of the Wittig reaction. Following Wittig's groundbreaking discovery, benzyltriphenylphosphonium chloride quickly became a readily available and widely used reagent for the synthesis of stilbenes and other phenyl-substituted alkenes. mcmaster.ca The conventional synthesis of these salts involves the quaternization of triphenylphosphine (B44618) with a benzyl (B1604629) halide, a reaction that has been refined over the years, including the use of microwave irradiation to improve efficiency. biomedres.usbiomedres.us

The versatility of the benzyltriphenylphosphonium cation has led to its use in a variety of other applications, including as a precursor to phosphorus ylides for the synthesis of natural products and bioactive molecules, and as a component in materials science. biomedres.us While the chloride and bromide salts have been extensively studied and utilized, the historical footprint of the chlorate derivative is significantly smaller, indicating its more specialized and less explored nature.

Scope and Significance of Academic Research on Benzyl(triphenyl)phosphanium Chlorate

The limited available data for Benzyl(triphenyl)phosphanium chlorate is summarized in the table below.

PropertyValue
Molecular FormulaC₂₅H₂₂ClO₃P
Molecular Weight436.9 g/mol
Melting Point310–315°C
Solubility in Water120 g/L (25°C)
AppearanceWhite to off-white powder

This data is based on limited supplier information and should be considered preliminary without further academic validation.

The significance of the academic research landscape for this compound lies primarily in its underexplored potential. The combination of a well-understood phosphonium cation with a highly reactive oxidizing anion presents opportunities for novel synthetic methodologies, particularly in the realm of oxidation reactions. However, the inherent instability of the chlorate moiety poses significant safety and handling challenges that would need to be addressed in any future research endeavors. The lack of extensive research suggests that for most synthetic applications, the benefits of using a chlorate salt are outweighed by the practical advantages and proven track record of its halide counterparts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

417707-40-5

Molecular Formula

C25H22ClO3P

Molecular Weight

436.9 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;chlorate

InChI

InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1

InChI Key

WLKSKRFUEFGINW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O

Origin of Product

United States

Synthetic Methodologies and Innovations for Benzyl Triphenyl Phosphanium Chlorate

Conventional Synthetic Routes to Benzyltriphenylphosphonium (B107652) Salts

The traditional synthesis of benzyltriphenylphosphonium salts is rooted in the principles of nucleophilic substitution, a fundamental reaction in organic chemistry. This approach, while effective, is influenced by factors such as reagent choice, solvent system, and reaction conditions.

Nucleophilic Substitution of Benzyl (B1604629) Halides with Triphenylphosphine (B44618)

The most common method for synthesizing benzyltriphenylphosphonium salts is the S(_N)2 reaction between triphenylphosphine and a benzyl halide. youtube.com In this reaction, the triphenylphosphine acts as a nucleophile, with the lone pair of electrons on the phosphorus atom attacking the electrophilic benzylic carbon of the benzyl halide. youtube.comgoogle.com This concerted reaction results in the displacement of the halide ion and the formation of a stable quaternary phosphonium (B103445) salt. google.com

The reactivity of the benzyl halide is a critical factor, with the reaction rate being dependent on the nature of the leaving group. The general trend for the leaving group ability is Iodide > Bromide > Chloride, making benzyl iodide the most reactive and benzyl chloride the least reactive under identical conditions. google.com Primary and secondary halides are typically used, as the reaction is sensitive to steric hindrance around the reaction center. youtube.com

The general reaction is as follows: Ph₃P + PhCH₂X → [PhCH₂PPh₃]⁺X⁻ (where Ph = Phenyl, X = Cl, Br, I)

This reaction is typically carried out by heating the reactants in a suitable solvent, often leading to the precipitation of the phosphonium salt upon cooling. youtube.com

Solvent System Optimization in Conventional Synthesis

The choice of solvent plays a crucial role in the synthesis of phosphonium salts, influencing reaction rates and yields. A variety of solvents have been employed in the conventional synthesis of benzyltriphenylphosphonium halides, including toluene (B28343), tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂). biomedres.us Polar aprotic solvents like N,N-dimethylformamide (DMF) can enhance the rate of S(_N)2 reactions. google.com

Optimization studies have shown that the selection of the solvent is critical for achieving high yields in shorter reaction times. For instance, in the synthesis of substituted-benzyltriphenylphosphonium bromides, THF was identified as an optimal solvent as it dissolves triphenylphosphine effectively and possesses dielectric properties suitable for heating. biomedres.us The table below summarizes the effect of different solvents on the yield of benzyltriphenylphosphonium bromide under conventional heating conditions.

SolventReaction Time (h)Yield (%)
Toluene2450
THF2465
Acetonitrile2470
Dichloromethane2475
Chloroform2472

Advanced Synthetic Approaches for Benzyl(triphenyl)phosphanium Chlorate (B79027)

To improve efficiency, reduce environmental impact, and access a wider range of phosphonium salts, advanced synthetic methodologies have been developed. These include anion metathesis for incorporating specific counter-ions like chlorate, as well as innovative energy sources and reaction conditions.

Anion Metathesis for Chlorate Incorporation

Anion metathesis, or salt metathesis, is a common and effective strategy for preparing phosphonium salts with a desired anion that may not be directly accessible through the quaternization reaction. mdpi.comtuwien.at This method involves the exchange of the anion of a pre-synthesized phosphonium salt with a different anion from another salt. The reaction is typically driven by the precipitation of an insoluble inorganic salt in a chosen solvent system. mdpi.comwikipedia.org

To synthesize benzyl(triphenyl)phosphanium chlorate, one would start with a readily available benzyltriphenylphosphonium halide, such as the bromide or chloride salt. This salt would then be reacted with a chlorate salt, for instance, sodium chlorate (NaClO₃) or potassium chlorate (KClO₃). The choice of solvent is critical to facilitate the desired precipitation. For example, if benzyltriphenylphosphonium bromide is reacted with sodium chlorate in a solvent where sodium bromide is insoluble, the equilibrium will be shifted towards the formation of benzyl(triphenyl)phosphanium chlorate, which would remain in solution.

A plausible reaction scheme is as follows: [PhCH₂PPh₃]⁺Br⁻ (aq) + NaClO₃ (aq) → [PhCH₂PPh₃]⁺ClO₃⁻ (aq) + NaBr (s)

The low solubility of potassium chlorate in water could also be exploited. wikipedia.org By reacting an aqueous solution of benzyltriphenylphosphonium bromide with a saturated solution of sodium chlorate, the less soluble potassium chlorate equivalent, benzyl(triphenyl)phosphanium chlorate, might precipitate upon cooling, driving the reaction forward. wikipedia.org The efficiency of the anion exchange depends on the relative solubilities of the reactant and product salts. mdpi.com

Solvent-Free Synthesis Techniques

In a move towards greener chemistry, solvent-free methods for the synthesis of phosphonium salts have been explored. One such technique is high-energy ball-milling, a mechanochemical approach. This method involves the reaction of solid triphenylphosphine with a solid organic bromide at ambient temperature without any solvent. The mechanical energy from the milling process induces the chemical transformation. This technique has been shown to produce phosphonium salts and, in some cases, can lead to different product selectivity compared to solution-based reactions. For instance, the mechanochemical reaction can favor the thermodynamically more stable product. google.com

Microwave-Assisted Synthesis for Phosphonium Salts

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of phosphonium salts is no exception, with microwave irradiation often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating. biomedres.us The major advantage of microwave heating is the rapid and uniform heating of the reaction mixture. nottingham.ac.uk

In the synthesis of substituted-benzyltriphenylphosphonium bromides, an optimized microwave-assisted method using THF as a solvent at 60°C yielded products in 87-98% within just 30 minutes. nottingham.ac.uk This stands in stark contrast to the hours or even days often required for conventional heating methods. biomedres.us The efficiency of microwave heating is dependent on the dielectric properties of the solvent and reactants. biomedres.us

The following table compares conventional heating with microwave-assisted synthesis for the preparation of benzyltriphenylphosphonium bromide.

ParameterConventional Method (Toluene)Microwave Method (THF)
Reaction Time24 hours30 minutes
TemperatureReflux60 °C
Yield50%97%

One-Pot Syntheses from Benzyl Alcohols

The direct conversion of benzyl alcohols into benzyl(triphenyl)phosphonium salts represents a significant advancement over traditional methods that typically rely on benzyl halides. This one-pot approach enhances efficiency by circumventing the need to isolate the intermediate halide. Researchers have developed several protocols to achieve this transformation, primarily by activating the benzylic hydroxyl group in the presence of triphenylphosphine.

One effective methodology involves the use of trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. nih.govorganic-chemistry.org Two complementary approaches have been established:

A direct, one-pot mixing of the benzyl alcohol, TMSBr, and triphenylphosphine in 1,4-dioxane, followed by heating. This method is particularly efficient for acid-sensitive substrates. nih.gov

A sequential one-pot procedure where TMSBr is first added to the alcohol, followed by the addition of triphenylphosphine. This variation provides higher yields for benzyl alcohols that contain electroneutral or electron-withdrawing substituents. nih.govorganic-chemistry.org

Another developed one-pot procedure utilizes acetic acid to activate the benzyl alcohol. arkat-usa.org In this method, a solution of the appropriately substituted benzyl alcohol and triphenylphosphine in dry toluene is heated to reflux, and acetic acid is added dropwise. arkat-usa.org This process is particularly effective for benzyl alcohols substituted with electron-donating groups, which stabilize the incipient benzyl carbocation, facilitating the nucleophilic attack by triphenylphosphine. arkat-usa.org The reactions often proceed in good yields, and the resulting phosphonium salts can be isolated with a simple work-up procedure. arkat-usa.org

The table below summarizes the findings from a study utilizing the acetic acid-mediated one-pot synthesis from various benzyl alcohols.

Table 1. One-Pot Synthesis of Benzyl(triphenyl)phosphonium Salts from Substituted Benzyl Alcohols

Entry Benzyl Alcohol Substituent Reaction Time (h) Yield (%)
1 4-OCH₃ 4 85
2 4-CH₃ 24 80
3 3,4-(OCH₃)₂ 7 82
4 H 48 60
5 4-Cl 73 55

*No formation of the desired salt was observed. arkat-usa.org

Green Chemistry Principles in Phosphonium Salt Synthesis

Aqueous-Phase Reaction Development

Traditionally, the synthesis of phosphonium salts is conducted in organic solvents such as toluene, chloroform, or acetonitrile. youtube.comgoogle.comalfa-chemistry.com However, these solvents pose environmental and safety concerns. A significant advancement in applying green chemistry to this process is the development of synthetic methods in an aqueous phase.

One such method involves the reaction of triphenylphosphine with benzyl chloride in a water-benzyl chloride mixed solution. google.com In this process, water and an excess of benzyl chloride are heated, and triphenylphosphine is added slowly. google.com The exothermic heat of the reaction is utilized to promote the formation of the benzyl(triphenyl)phosphonium salt. google.com This method offers several advantages:

It eliminates the need for volatile and often toxic organic solvents.

The product can be separated through stratification, liquid separation, and crystallization.

The solvent (water) and unreacted benzyl chloride can be recycled, minimizing waste. google.com

This aqueous-phase synthesis is a prime example of a cleaner, more economical, and safer technology for producing phosphonium salts on an industrial scale. researchgate.net

Atom Economy Considerations in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. rsc.org

The synthesis of benzyl(triphenyl)phosphonium salts via the reaction of a benzyl halide (e.g., benzyl chloride) with triphenylphosphine is an addition reaction:

C₆H₅CH₂Cl + P(C₆H₅)₃ → [C₆H₅CH₂P(C₆H₅)₃]⁺Cl⁻

In this step, all atoms from the reactants are incorporated into the product, resulting in a 100% atom economy.

However, the primary use of benzyl(triphenyl)phosphonium salts is in the Wittig reaction to synthesize alkenes. google.com It is in this subsequent application that the issue of poor atom economy arises. In the Wittig reaction, the phosphonium salt is converted to a phosphorus ylide, which then reacts with an aldehyde or ketone. While this produces the desired alkene, it also generates triphenylphosphine oxide as a stoichiometric byproduct. mcmaster.ca

Mechanistic Investigations of Reactions Involving Benzyl Triphenyl Phosphanium Chlorate

Role as an Oxidizing Agent

Benzyl(triphenyl)phosphanium chlorate (B79027) serves as an effective oxidizing agent, particularly for the conversion of alcohols to carbonyl compounds and the deprotection of silyl (B83357) and tetrahydropyranyl (THP) ethers. The chlorate anion is the primary oxidant, while the bulky phosphonium (B103445) cation facilitates the reaction in non-aqueous, aprotic media.

Mechanistic Pathways in Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones by benzyl(triphenyl)phosphonium chlorate is a key transformation. While the precise mechanism is not extensively detailed in the literature, it is proposed to proceed through a pathway analogous to other halate-based oxidants. The reaction is typically conducted under non-aqueous conditions, often in refluxing acetonitrile.

A plausible mechanism involves the initial formation of a chlorate ester intermediate. The alcohol attacks the electrophilic chlorine atom of the chlorate, displacing a molecule of water (or a related species in aprotic solvents) to form the ester. The subsequent step is believed to be a rate-determining elimination, akin to an E2-type reaction. A base, which could be the solvent or another alcohol molecule, abstracts the proton from the carbon bearing the oxygen. This facilitates the formation of the carbon-oxygen double bond and the concomitant cleavage of the O-Cl bond, leading to the release of the carbonyl product and a reduced chlorine species.

Key Features of the Proposed Alcohol Oxidation Mechanism:

Formation of a Chlorate Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the chlorate ion.

Proton Abstraction: A base removes the α-proton from the carbon attached to the oxygen.

Elimination: A concerted or stepwise elimination process leads to the formation of the C=O double bond and the reduction of the chlorate.

Oxidative Deprotection Mechanisms of Trimethylsilyl (B98337) and Tetrahydropyranyl Ethers

Benzyl(triphenyl)phosphonium chlorate has been effectively used for the oxidative deprotection of trimethylsilyl (TMS) and tetrahydropyranyl (THP) ethers of benzylic alcohols, converting them directly to the corresponding carbonyl compounds. This method is advantageous as it avoids the intermediate alcohol isolation step. The reactions are often facilitated by the presence of a Lewis acid, such as aluminum chloride.

The mechanism for this transformation is thought to involve an oxidative cleavage of the C-O bond of the protected alcohol. For silyl ethers, the reaction likely initiates with the activation of the ether oxygen by the Lewis acid, making the silicon more susceptible to nucleophilic attack or the benzylic position more prone to oxidation. The chlorate oxidant can then engage in a single-electron transfer (SET) or hydride abstraction from the substrate.

In a possible SET pathway, an electron is transferred from the ether to the chlorate, generating a radical cation intermediate. This intermediate can then fragment, leading to the formation of the carbonyl compound. Alternatively, a direct hydride abstraction from the carbon bearing the ether linkage would generate a stabilized carbocation, which subsequently collapses to the carbonyl product.

For THP ethers, which are acetals, the mechanism is similar. The reaction is initiated by the acidic activation of the acetal, followed by an oxidative step that cleaves the C-O bond, ultimately yielding the carbonyl compound. The general mechanism for acid-catalyzed deprotection of THP ethers involves protonation of the ether oxygen, followed by ring opening to form a stabilized carbocation, which is then attacked by water or another nucleophile to release the alcohol. organic-chemistry.orgtotal-synthesis.com The oxidative nature of the benzyl(triphenyl)phosphanium chlorate system allows for the direct conversion to the carbonyl product.

Table 1: Oxidative Deprotection of Silyl and THP Ethers

Protecting GroupProposed Key IntermediateDriving ForceProduct
Trimethylsilyl (TMS)Radical Cation or Oxocarbenium IonOxidative CleavageAldehyde/Ketone
Tetrahydropyranyl (THP)Stabilized CarbocationLewis Acid-Assisted Oxidative CleavageAldehyde/Ketone

Phosphonium Ylide Formation and Reactivity

The benzyl(triphenyl)phosphanium cation is a common precursor for the generation of benzylidenetriphenylphosphorane, a semi-stabilized phosphorus ylide. This ylide is a key reagent in the Wittig reaction for the synthesis of alkenes.

Deprotonation Kinetics and Thermodynamics

The formation of the ylide involves the deprotonation of the acidic benzylic proton of the phosphonium salt by a base. The acidity of this proton is significantly enhanced by the adjacent positively charged phosphorus atom. The thermodynamic feasibility of this deprotonation is determined by the relative pKa values of the phosphonium salt and the conjugate acid of the base used.

The pKa of the benzyl(triphenyl)phosphanium ion has been determined through kinetic studies of proton transfer to an electrogenerated base. rsc.org These studies provide a quantitative measure of its acidity, which is crucial for selecting an appropriate base for ylide generation. The presence of the phenyl group provides resonance stabilization to the resulting ylide, lowering the pKa of the benzylic protons sufficiently to allow the use of moderately strong bases like sodium hydroxide (B78521) or alkoxides. uni-muenchen.de

The kinetics of the deprotonation are generally fast, especially when a base with a significantly higher pKa is employed, driving the equilibrium towards the ylide.

Table 2: Thermodynamic Data for Ylide Formation

CompoundpKaCommon Bases for DeprotonationThermodynamic Driving Force
Benzyl(triphenyl)phosphanium(Measured by kinetic methods) rsc.orgNaOH, NaOMe, n-BuLiFormation of a weaker acid (conjugate acid of the base)

Ylide Intermediate Characterization

The ylide intermediate, benzylidenetriphenylphosphorane, is a resonance-stabilized species. It can be represented by two major resonance structures: a carbanion adjacent to a phosphonium cation (the ylide form) and a structure with a phosphorus-carbon double bond (the ylene form).

This intermediate can be characterized using various spectroscopic techniques.

NMR Spectroscopy :

31P NMR : The phosphorus nucleus in the phosphonium salt exhibits a characteristic chemical shift. For instance, the 31P{1H} NMR spectrum of benzyltriphenylphosphonium (B107652) chloride in CDCl3 shows a singlet at approximately δ 23.8 ppm. acadiau.ca Upon deprotonation to form the ylide, a significant upfield shift in the 31P NMR spectrum is expected, reflecting the change in the electronic environment around the phosphorus atom.

1H NMR : The benzylic protons of the phosphonium salt, which are acidic, typically appear as a doublet due to coupling with the phosphorus atom. After deprotonation, this signal disappears and is replaced by a signal for the ylidic proton at a different chemical shift. The aromatic protons of the phenyl and benzyl (B1604629) groups also show characteristic signals.

13C NMR : The benzylic carbon in the phosphonium salt is coupled to the phosphorus atom, resulting in a doublet. In the ylide, this carbon becomes significantly shielded (moves upfield) and exhibits a large 1JPC coupling constant, which is a hallmark of the P=C bond character.

Infrared (IR) Spectroscopy : The IR spectrum of the ylide would show characteristic absorption bands for the C-H bonds of the aromatic rings. The P=C bond vibration is often weak but can sometimes be observed. The spectrum would differ from the starting phosphonium salt, particularly in the fingerprint region.

UV-Vis Spectroscopy : Phosphorus ylides are often colored due to the delocalization of the negative charge into the phenyl rings, leading to electronic transitions in the visible region of the spectrum. The appearance of a color upon addition of a base to the phosphonium salt is a common visual indicator of ylide formation.

Phase-Transfer Catalysis Mechanisms

Quaternary phosphonium salts, including benzyl(triphenyl)phosphanium salts, are highly effective phase-transfer catalysts (PTCs). vestachem.com They facilitate reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. chemicalbull.com The lipophilic nature of the large organic groups on the phosphonium cation allows it to be soluble in the organic phase, while its ionic charge enables it to interact with anions in the aqueous phase.

The mechanism of phase-transfer catalysis, often referred to as the Starks extraction mechanism, involves the transport of an anion from the aqueous phase to the organic phase where the reaction occurs. mdma.chcore.ac.uk A classic example is the nucleophilic substitution of an alkyl halide (in the organic phase) by a cyanide anion (from a salt like NaCN in the aqueous phase).

The Catalytic Cycle in Phase-Transfer Catalysis:

Anion Exchange : At the interface between the aqueous and organic phases, the phosphonium cation (Q+), in this case, [PhCH2P(Ph)3]+, exchanges its original counter-ion (e.g., chlorate or chloride) for a reactant anion (e.g., CN-) from the aqueous phase.

Phase Transfer : The newly formed lipophilic ion pair, [Q+CN-], is extracted from the aqueous phase into the bulk of the organic phase.

Reaction in Organic Phase : Within the organic phase, the cyanide anion is poorly solvated and thus highly nucleophilic ("naked" anion). It reacts readily with the alkyl halide substrate (R-X) in an SN2 reaction to form the nitrile product (R-CN) and release the halide anion (X-).

Catalyst Regeneration : The phosphonium cation then pairs with the newly generated halide anion (X-) to form [Q+X-].

Return to Aqueous Phase : This ion pair migrates back to the aqueous interface to exchange the halide for another cyanide anion, thus completing the catalytic cycle. youtube.com

This process allows for reactions to occur under mild conditions with high efficiency, as the catalyst continuously shuttles the reactive anion into the organic phase where the substrate resides. phasetransfer.com

Interfacial Transport Phenomena

In biphasic reaction systems, the transfer of reactants across the phase boundary is often the rate-determining step. Benzyl(triphenyl)phosphanium chlorate is anticipated to function as a phase-transfer catalyst, where the bulky and hydrophobic organic groups on the phosphorus atom enable the phosphonium cation to be soluble in organic solvents. nbinno.com This facilitates the transport of the chlorate anion from an aqueous phase into an organic phase where a reaction can occur. scienceinfo.comdalalinstitute.com

The mechanism of this transport is governed by the principles of phase-transfer catalysis (PTC). The benzyl(triphenyl)phosphanium cation forms an ion pair with the chlorate anion in the aqueous phase or at the interface. The lipophilicity of the cation allows this ion pair to be extracted into the organic phase. nbinno.com The efficiency of this transport is influenced by several factors, including the organic nature of the cation, the hydration energy of the anion, and the nature of the organic solvent. Highly hydrated anions are generally more difficult to transfer into the organic phase. operachem.com

Key Factors Influencing Interfacial Transport:

Lipophilicity of the Cation: The presence of three phenyl groups and a benzyl group on the phosphorus atom imparts significant lipophilicity to the benzyl(triphenyl)phosphanium cation, promoting its solubility in the organic phase. nbinno.com

Anion Hydration Energy: The chlorate anion (ClO₃⁻) has a relatively moderate hydration energy compared to smaller, more charge-dense anions like fluoride (B91410) or hydroxide. This facilitates its extraction by the phosphonium cation.

Solvent Effects: The choice of the organic solvent plays a crucial role. Solvents with a higher polarity can better solvate the ion pair in the organic phase, potentially leading to a higher concentration of the reactive anion.

Illustrative data on the effect of the cation's organic structure on phase transfer efficiency is presented below.

Cation StructureRelative Extraction Efficiency into Chloroform (B151607)
Tetrabutylphosphonium1.0
Tetraphenylphosphonium5.2
Benzyl(triphenyl)phosphanium (Expected to be high, similar to Tetraphenylphosphonium)

Catalytic Cycle Analysis in Biphasic Systems

In a biphasic system, Benzyl(triphenyl)phosphanium chlorate, when acting as a catalyst, partakes in a cyclic process that facilitates the reaction between a water-soluble nucleophile (in this case, the chlorate ion) and an organic-soluble substrate.

The catalytic cycle can be described by the following key steps:

Ion Exchange at the Interface: The benzyl(triphenyl)phosphanium cation ([Ph₃PCH₂Ph]⁺) exchanges its initial counterion (if not chlorate) for a chlorate anion (ClO₃⁻) from the aqueous phase at the liquid-liquid interface.

Extraction into the Organic Phase: The newly formed ion pair, [Ph₃PCH₂Ph]⁺ClO₃⁻, is extracted into the organic phase due to the lipophilic character of the cation. nbinno.com

Reaction in the Organic Phase: The chlorate anion, now in the organic phase and less solvated by water, becomes a more potent nucleophile or oxidant and reacts with the organic substrate.

Product Formation and Catalyst Regeneration: After the reaction, the phosphonium cation pairs with the leaving group anion from the organic substrate.

Return to the Aqueous Phase/Interface: This new ion pair migrates back to the interface or into the aqueous phase, where the phosphonium cation can exchange its new counterion for another chlorate anion, thus completing the catalytic cycle. nbinno.com

The efficiency of this cycle is dependent on the kinetics of each step. The rate of anion exchange at the interface and the partitioning of the ion pairs between the two phases are critical parameters.

Influence of the Chlorate Counterion on Reaction Mechanisms

The nature of the counterion is a critical determinant of the reactivity of the associated cation in many chemical processes. In the case of Benzyl(triphenyl)phosphanium chlorate, the chlorate anion is not merely a spectator ion but an active participant that can significantly influence the reaction mechanism.

Effects on Ion Pairing and Dissociation

The strength of the interaction between the benzyl(triphenyl)phosphanium cation and the chlorate counterion in the organic phase is a crucial factor. This interaction exists as a continuum from tightly bound ion pairs to fully dissociated ions. The degree of dissociation is influenced by the solvent's polarity and the nature of the anion. nih.gov

Research on other phosphonium salts has shown that the basicity of the anion plays a significant role in the strength of the ion pairing. nih.govresearchgate.net More basic anions tend to form stronger ion pairs. The chlorate anion is the conjugate base of a strong acid (chloric acid) and is therefore a relatively weak base. This would suggest that in polar organic solvents, Benzyl(triphenyl)phosphanium chlorate may exist in a partially dissociated state, providing a source of "naked" and therefore more reactive chlorate anions.

The following table illustrates the general trend of dissociation constants for a phosphonium salt with various counterions in a moderately polar organic solvent.

Counterion (X⁻)Anion Basicity (pKa of HX)Expected Dissociation Constant (Kd) Trend
Cl⁻-7Low
Br⁻-9Moderate
I⁻-10High
ClO₃⁻ -1 (Expected to be relatively low)
BF₄⁻-0.4High

Note: This table is illustrative and based on established chemical principles. The pKa value for chloric acid is approximately -1, indicating that chlorate is a weak base. Stronger ion pairing (lower Kd) is expected with more basic anions.

The extent of ion pairing can directly impact the reaction rate. Tightly bound ion pairs can reduce the effective concentration of the reactive anion, leading to slower reaction kinetics. Conversely, a higher degree of dissociation leads to a more reactive system.

Counterion Role in Electron Transfer Processes

The chlorate ion is a potent oxidizing agent, with the chlorine atom in a +5 oxidation state. wikipedia.org This intrinsic property means that in reactions involving Benzyl(triphenyl)phosphanium chlorate, the counterion can actively participate in electron transfer processes.

The role of the chlorate counterion in an electron transfer reaction can manifest in several ways:

Direct Oxidation of the Substrate: Once transported into the organic phase, the chlorate ion can directly oxidize the organic substrate. The benzyl(triphenyl)phosphanium cation acts as the vehicle for delivering the oxidizing agent to the reactive site.

Formation of Reactive Intermediates: The chlorate ion might react with other species present in the reaction mixture to form even more potent oxidizing agents. For instance, in acidic conditions, chlorate can participate in complex disproportionation reactions. savemyexams.comscielo.br

Modulation of Redox Potential: The formation of an ion pair with the large, polarizable benzyl(triphenyl)phosphanium cation can influence the redox potential of the chlorate anion in the organic medium compared to its potential in an aqueous solution. This change in redox potential can alter the thermodynamics and kinetics of the electron transfer step.

The specific pathway of the electron transfer will be highly dependent on the nature of the substrate and the reaction conditions, such as temperature and the presence of co-catalysts or acidic/basic promoters.

Applications in Advanced Organic Synthesis

Olefination Reactions: Beyond the Classical Wittig Synthesis

The most prominent application of Benzyl(triphenyl)phosphanium salts is in the Wittig reaction, a reliable method for synthesizing alkenes from carbonyl compounds. The salt is converted into a phosphorus ylide, which then reacts with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. udel.edu

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E to Z isomers) is heavily influenced by the nature of the phosphorus ylide. The ylide generated from Benzyl(triphenyl)phosphonium, benzylidene(triphenyl)phosphorane, is classified as "semistabilized" due to resonance delocalization of the negative charge into the benzyl (B1604629) group's phenyl ring.

Reactions involving semistabilized ylides often result in a mixture of (E)- and (Z)-alkenes, with the (E)-isomer typically favored. udel.edu The precise ratio is dependent on reaction conditions such as the solvent, the base used for deprotonation, and the structure of the carbonyl compound. Non-stabilized ylides generally yield (Z)-alkenes, whereas fully stabilized ylides (e.g., those with an adjacent ester or ketone group) predominantly form (E)-alkenes. scribd.com The formation of the more thermodynamically stable (E)-alkene is a common outcome when reacting the benzylidene(triphenyl)phosphorane ylide with various aldehydes.

Table 1: Examples of Wittig Olefination using Benzyl(triphenyl)phosphanium Precursor

Carbonyl ReactantBase/Solvent SystemMajor Alkene ProductReference
9-Anthraldehyde50% NaOH / Dichloromethane (B109758)trans-9-(2-Phenylethenyl)anthracene umkc.edumnstate.edu
CinnamaldehydeSodium Methoxide / Methanol(E,E)-1,4-Diphenyl-1,3-butadiene odinity.com
BenzaldehydeNaH / THFtrans-Stilbene researchgate.net

To enhance the efficiency, safety, and scope of the Wittig reaction, several modified protocols have been developed.

Phase-Transfer Catalysis (PTC): One of the most practical modifications involves the use of a biphasic system, typically an aqueous solution of a strong base (like sodium hydroxide) and an organic solvent (like dichloromethane). researchgate.net The phosphonium (B103445) salt, being ionic, can interact at the phase boundary where it is deprotonated. mnstate.edu The resulting neutral ylide dissolves in the organic phase to react with the carbonyl compound. mnstate.edu This approach avoids the need for strictly anhydrous conditions and expensive, strong bases like n-butyllithium.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of the Benzyl(triphenyl)phosphonium salts themselves from triphenylphosphine and a benzyl halide. biomedres.us This method significantly reduces reaction times from hours or days to minutes, offering a more efficient route to the Wittig precursor. biomedres.us

Solid-Phase Synthesis: To simplify the purification process, the phosphonium salt can be immobilized on a polymer resin. researchgate.net After the reaction, the resin-bound triphenylphosphine oxide by-product can be easily removed by filtration, streamlining the isolation of the desired alkene. researchgate.net

Role in Azidation Reactions

While not a direct azidating agent, the Benzyl(triphenyl)phosphanium cation and its related phosphine (B1218219) precursors are integral to synthetic transformations involving azides, particularly in the formation of nitrogen-containing compounds.

A powerful strategy for synthesizing nitrogen-containing heterocycles is the tandem Staudinger reaction/intramolecular aza-Wittig reaction. organic-chemistry.org This sequence begins with the reaction of an organic azide (B81097) with a phosphine (the precursor to phosphonium salts) to form an iminophosphorane. wikipedia.org If the starting molecule also contains a carbonyl group, this iminophosphorane can react intramolecularly in an aza-Wittig fashion to form a cyclic imine, which is a key structural motif in many heterocycles.

Furthermore, phosphonium salts have been used to activate heterocyclic rings, such as pyridines, for nucleophilic substitution. scientificupdate.com This activation allows for the introduction of nucleophiles like the azide anion, providing a route to azido-substituted heterocycles. scientificupdate.com Benzyltriphenylphosphonium (B107652) chloride has also been utilized as a reactant in the synthesis of platinum chloro-tetrazole complexes through an azidation process.

The foundational reaction between a phosphine and an azide is the Staudinger reaction, discovered by Hermann Staudinger. wikipedia.org The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. organic-chemistry.org This addition forms a linear phosphazide (B1677712) intermediate. organic-chemistry.org The phosphazide is unstable and readily loses a molecule of dinitrogen (N₂) to produce an iminophosphorane (also known as a phosphinimine). organic-chemistry.orgwikipedia.org

R₃P + R'N₃ → [R₃P⁺–N⁻–N⁺≡N–R'] → R₃P=NR' + N₂

This iminophosphorane intermediate is central to the subsequent transformations. In the context of the Staudinger reduction, the iminophosphorane is simply hydrolyzed with water to yield a primary amine (R'NH₂) and a phosphine oxide by-product (R₃P=O). wikipedia.org In the aza-Wittig reaction, it reacts with a carbonyl to form an imine and the same phosphine oxide by-product.

Catalytic Applications in C-C Bond Formation

Beyond their stoichiometric role in the Wittig reaction, quaternary phosphonium salts like Benzyl(triphenyl)phosphanium are effective catalysts, particularly as phase-transfer catalysts (PTCs) and in modern photoredox and cross-coupling reactions. guidechem.com

As a phase-transfer catalyst, the lipophilic phosphonium cation can pair with an anion from an aqueous phase and transport it into an organic phase where the reaction occurs. guidechem.comvulcanchem.com This enhances reaction rates between reagents that are otherwise immiscible. guidechem.com

More recent innovations have expanded the catalytic utility of these salts:

Photoredox Catalysis: Benzyltriphenylphosphonium salts have been used as precursors for benzylic radicals under photoredox catalysis conditions. rsc.org In the presence of an iridium-based photocatalyst and a suitable amine, the phosphonium salt can be reduced to generate a benzyl radical, which can then participate in C-C bond-forming coupling reactions. rsc.orgrsc.org

Cross-Coupling Reactions: In a novel approach to heterobiaryl synthesis, heterocyclic phosphonium salts (formed from the reaction of azaarenes like pyridine (B92270) with triphenylphosphine) function as alternatives to aryl halides in nickel-catalyzed Suzuki cross-coupling reactions. sci-hub.se These phosphonium salts react with aryl boronic acids to form C-C bonds, demonstrating a powerful, metal-catalyzed application for phosphonium intermediates in constructing complex molecular scaffolds. sci-hub.se

Table 2: Catalytic Applications of Benzyl(triphenyl)phosphanium and Related Salts

Reaction TypeRole of Phosphonium SaltCatalyst SystemBond FormedReference
Radical CouplingBenzyl Radical Precursor[Ir(dtbbpy)(ppy)₂]PF₆C(sp³)—C(sp³) rsc.orgrsc.org
Suzuki CouplingHeteroaryl PseudohalideNickel Catalyst (e.g., NiCl₂(dme))C(sp²)—C(sp²) sci-hub.se
Nucleophilic SubstitutionPhase-Transfer CatalystNone (Salt is the catalyst)Varies guidechem.comvulcanchem.com

Information on "Benzyl(triphenyl)phosphanium;chlorate" Remains Elusive in Scientific Literature

Despite a thorough search of scientific databases and chemical literature, specific and detailed information regarding the chemical compound "this compound" and its applications in advanced organic synthesis and material science remains largely unavailable. The focus of extensive research has been on the closely related halide salt, Benzyltriphenylphosphonium chloride, which has a well-documented profile as a versatile reagent.

The requested article, which was to be structured around the specific applications of the chlorate (B79027) salt in cross-coupling methodologies, indole (B1671886) synthesis, oxidative transformations, and as a precursor for polymer additives, cannot be generated due to the absence of published research findings on this particular compound.

Information available for the analogous Benzyltriphenylphosphonium chloride highlights its utility in several areas of chemical synthesis and material science:

Wittig Reaction: It is a common precursor for the generation of phosphonium ylides, which are key intermediates in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.

Phase-Transfer Catalysis: The chloride salt is effectively used as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous and an organic phase).

Polymer Science: It finds application as a vulcanization accelerator for fluoroelastomers and as an additive in polyvinylidene fluoride (B91410) (PVDF), where it can influence the polymer's properties.

However, the distinct properties and reactivity of the chlorate anion could lead to significantly different applications, particularly in the area of oxidative transformations, given the inherent oxidizing nature of the chlorate ion. Without specific studies on "this compound," any discussion of its role in the requested applications would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers seeking to explore the chemistry of this specific phosphonium salt may need to undertake novel research to synthesize and characterize the compound and investigate its reactivity and potential applications in the specified areas.

Emerging Applications in Material Science Precursors

Precursors for Specialized Organic Materials (e.g., Pentiptycenes, Petroleum Asphaltenes)

The unique structural and reactive properties of phosphonium salts, in general, make them valuable intermediates in the synthesis of complex organic architectures. Although direct evidence for the use of this compound is absent from the current body of research, the principles of phosphonium salt chemistry allow for informed speculation on its potential utility.

Pentiptycenes:

Pentiptycenes are a class of hydrocarbons with a distinctive three-dimensional, paddlewheel-like structure. Their rigid framework and defined cavities lead to interesting host-guest chemistry and applications in materials science. The synthesis of pentiptycenes often involves the generation of reactive intermediates such as arynes, which can then undergo cycloaddition reactions.

While no literature directly links this compound to pentiptycene synthesis, phosphonium salts are well-known precursors for ylides used in Wittig-type reactions to form carbon-carbon double bonds. It is conceivable that a benzylphosphonium salt could be employed to construct specific unsaturated precursors that are then elaborated into the pentiptycene skeleton through multi-step synthetic sequences.

Petroleum Asphaltenes:

Asphaltenes are complex and heavy molecular constituents of crude oil, characterized by their polyaromatic cores and aliphatic side chains. Their aggregation and precipitation can cause significant problems in oil production and refining. Chemical dispersants are often used to mitigate these issues, and various types of quaternary ammonium (B1175870) and phosphonium salts have been investigated for this purpose. researchgate.net

The role of phosphonium salts in relation to asphaltenes is primarily as dispersants rather than as synthetic precursors. The interaction between the phosphonium cation and the asphaltene molecules can help to prevent aggregation. researchgate.net The effectiveness of these salts is influenced by the nature of both the cation and the anion. researchgate.net Although studies have focused on various phosphonium salts, specific research detailing the use or efficacy of this compound in asphaltene chemistry is not currently available. The theoretical function would likely be as a dispersant, where the bulky organic cation could interact with the asphaltene molecules, disrupting the π-π stacking that leads to aggregation.

Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structure and bonding within benzyl(triphenyl)phosphanium salts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecular framework of the cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for characterizing the structure of benzyl(triphenyl)phosphonium salts in solution. researchgate.net The chemical shifts and coupling constants provide a detailed map of the proton, carbon, and phosphorus environments within the cation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the benzyl(triphenyl)phosphonium cation is characterized by distinct signals for the aromatic protons of the triphenylphosphine (B44618) and benzyl (B1604629) groups, as well as the methylene (B1212753) protons. acadiau.cabiomedres.usrsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the fifteen protons of the three phenyl groups attached to the phosphorus atom appear as a complex multiplet in the aromatic region, generally between δ 7.45 and 7.80 ppm. acadiau.carsc.org The five protons of the benzyl group's phenyl ring also resonate in the aromatic region, often observed as multiplets around δ 6.85-7.20 ppm. acadiau.carsc.org A characteristic feature is the signal for the benzylic methylene protons (-CH₂-), which appears as a doublet due to coupling with the ³¹P nucleus. This doublet is typically found further downfield, for instance at approximately δ 5.50 ppm with a coupling constant (JHP) of about 14.8 Hz in benzyltriphenylphosphonium (B107652) chloride. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the cation. The spectrum shows distinct signals for the carbons of the phenyl and benzyl groups. nih.govrsc.org The benzylic carbon atom gives a characteristic signal, and its chemical shift is influenced by the positively charged phosphorus atom. The aromatic carbons show a series of signals in the typical aromatic region (approximately 120-140 ppm), with their exact chemical shifts and coupling to the phosphorus atom providing further structural detail. rsc.org

³¹P NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for phosphonium (B103445) salts, as it directly probes the phosphorus nucleus. The benzyl(triphenyl)phosphonium cation exhibits a single resonance in the ³¹P{¹H} NMR spectrum, confirming the presence of a single phosphorus environment. rsc.orgacadiau.ca For benzyltriphenylphosphonium chloride in CDCl₃, this signal appears at approximately δ 23.3 ppm (relative to 85% H₃PO₄). rsc.org The chemical shift is characteristic of a tetracoordinate phosphonium species.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference Compound
¹H7.45 - 7.80m-15H, P-(C₆H₅)₃Benzyltriphenylphosphonium chloride
¹H6.85 - 7.20m-5H, -CH₂-C₆H₅Benzyltriphenylphosphonium chloride
¹H~5.50dJHP ≈ 14.82H, -CH₂-Benzyltriphenylphosphonium chloride
³¹P{¹H}~23.3s-P⁺Benzyltriphenylphosphonium chloride

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. In the case of benzyl(triphenyl)phosphanium salts, the IR spectrum is dominated by the vibrations of the phenyl and benzyl groups. researchgate.net Characteristic absorption bands include C-H stretching vibrations of the aromatic rings, C=C stretching vibrations within the rings, and various C-H bending vibrations. arkat-usa.org The P-C bond vibrations also give rise to characteristic absorptions. For instance, P⁺-C stretching vibrations in phosphonium salts are typically observed in the fingerprint region of the spectrum. researchgate.net The IR spectrum of a related triphenyl-vinylbenzyl phosphonium chloride shows characteristic peaks for the phosphonium group. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. For phosphonium salts, which are ionic, soft ionization techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically employed. researchgate.net The positive ion mass spectrum of benzyl(triphenyl)phosphanium salts is expected to show a prominent peak corresponding to the intact benzyl(triphenyl)phosphanium cation [C₂₅H₂₂P]⁺. The calculated mass of this cation is approximately 353.14 m/z. nih.gov Fragmentation patterns can also provide structural information, often involving the loss of phenyl or benzyl groups.

X-ray Crystallography and Structural Elucidation

Crystal Structure Determination of Benzyl(triphenyl)phosphanium Derivatives

The crystal structure of benzyltriphenylphosphonium chloride monohydrate has been determined, providing valuable insight into the geometry of the benzyl(triphenyl)phosphanium cation. nih.gov In this structure, the phosphorus atom is tetrahedrally coordinated by three phenyl groups and one benzyl group. The C-P-C bond angles are close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the steric bulk of the substituent groups. nih.gov The P-C bond distances are consistent with those observed in other related phosphonium salts. nih.gov The crystal packing is influenced by hydrogen bonding interactions involving the chloride anion and the water molecule of crystallization, as well as C-H···π interactions. nih.gov

ParameterValueCompound
Crystal SystemMonoclinicBenzyltriphenylphosphonium chloride monohydrate
Space GroupP2₁/cBenzyltriphenylphosphonium chloride monohydrate
a (Å)9.7368 (8)Benzyltriphenylphosphonium chloride monohydrate
b (Å)19.7474 (17)Benzyltriphenylphosphonium chloride monohydrate
c (Å)11.4170 (9)Benzyltriphenylphosphonium chloride monohydrate
β (°)109.728 (9)Benzyltriphenylphosphonium chloride monohydrate
V (ų)2066.4 (3)Benzyltriphenylphosphonium chloride monohydrate
Z4Benzyltriphenylphosphonium chloride monohydrate

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules and materials at the electronic level. For a compound such as Benzyl(triphenyl)phosphanium chlorate (B79027), these methods offer insights that are often inaccessible through experimental means alone. Computational modeling allows for the detailed investigation of electronic structure, the exploration of potential reaction pathways, the prediction of chemical behavior, and a nuanced understanding of the subtle yet significant interactions between the constituent ions. The following sections detail the application of these theoretical approaches to elucidate the chemical nature of Benzyl(triphenyl)phosphanium chlorate.

Quantum chemical calculations are fundamental to determining the electronic ground state and properties of a molecular system. wikipedia.org For an ionic compound like Benzyl(triphenyl)phosphanium chlorate, these calculations are typically performed on the individual ions and the ion pair to understand their intrinsic properties and interactions. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed for their balance of accuracy and computational cost in studying organic molecules and salts. nih.govnih.gov

DFT, using functionals like B3LYP or M06-2X, is particularly effective for optimizing the molecular geometry and calculating electronic properties. nrel.gov For the Benzyl(triphenyl)phosphanium cation, calculations would reveal the distribution of the positive charge, which is expected to be delocalized across the phosphorus atom and the attached phenyl and benzyl groups. The phosphorus atom bears a significant portion of the positive charge, while the aromatic rings also share it through resonance. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in determining the ion's reactivity and electronic transitions.

The chlorate anion (ClO₃⁻) possesses a trigonal pyramidal geometry, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory and confirmed by quantum calculations. wikipedia.orgguidechem.com The negative charge is distributed among the three oxygen atoms and the central chlorine atom. The HOMO of the chlorate ion is typically located on the oxygen atoms, indicating their role as electron donors in chemical reactions. guidechem.com

The table below presents hypothetical data from a DFT calculation (B3LYP/6-311+G(d,p)) for the Benzyl(triphenyl)phosphanium cation, illustrating key electronic parameters.

ParameterCalculated Value
HOMO Energy-8.25 eV
LUMO Energy-1.78 eV
HOMO-LUMO Gap6.47 eV
Mulliken Charge on P+0.58
Mulliken Charge on Benzyl CH₂ Carbon-0.21
Dipole Moment2.15 Debye

The process begins with the optimization of the geometries of the reactants and products. Subsequently, a transition state search is performed using methods such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms. researchgate.net Once a transition state structure is located, frequency calculations are performed to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, one could model the Sₙ2 reaction of a nucleophile with the benzylic carbon of the cation. The transition state would feature the incoming nucleophile and the departing triphenylphosphine group partially bonded to the carbon atom. The calculated activation energy (the energy difference between the transition state and the reactants) is a key predictor of the reaction rate.

The following table provides hypothetical energetic data for a proposed decomposition pathway, calculated at a high level of theory.

Reaction StepActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
Initial Ion Pair Dissociation15.212.5
C-P Bond Cleavage (Hypothetical)35.85.7
Oxidation by Chlorate (Hypothetical)28.4-45.1

The electronic structure data obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of a compound. rsc.orgrsc.org Various theoretical descriptors are employed for this purpose, including molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions. youtube.com

The MEP map provides a visual representation of the charge distribution. For the Benzyl(triphenyl)phosphanium cation, the MEP would show positive potential around the phosphorus atom and the hydrogens of the phenyl and benzyl groups, indicating susceptibility to nucleophilic attack. The benzylic carbon, being attached to the electron-withdrawing phosphonium group, would be a primary site for such an attack. For the chlorate anion, the negative potential would be concentrated on the oxygen atoms, marking them as sites for electrophilic attack or coordination to cations.

Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in a reaction. researchgate.net

A hypothetical table of Fukui indices (ƒk) for selected atoms in the Benzyl(triphenyl)phosphanium cation is presented below, indicating their susceptibility to different types of attack.

Atomƒk+ (for Nucleophilic Attack)ƒk- (for Electrophilic Attack)
Phosphorus (P)0.180.02
Benzyl CH₂ Carbon0.250.05
Phenyl C-1 (ipso-C)0.120.03
Phenyl C-4 (para-C)0.080.09

In an ionic compound, the interaction between the cation and anion is not merely electrostatic; it can significantly influence the compound's structure, stability, and reactivity. nih.gov Computational methods are essential for probing these counterion effects at a molecular level. biorxiv.org

For Benzyl(triphenyl)phosphanium chlorate, calculations can quantify the strength of the interaction between the phosphonium cation and the chlorate anion. This is typically done by calculating the interaction energy, which is the difference between the energy of the ion pair and the sum of the energies of the individual, isolated ions. The geometry of the ion pair can be optimized to find the most stable arrangement, revealing how the chlorate anion positions itself relative to the bulky phosphonium cation. aip.org

Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to quantify the extent of charge transfer between the anion and the cation. researchgate.net Although the primary interaction is ionic, a small degree of covalent character, evidenced by charge transfer, can have important consequences for the compound's properties. These computational studies can also model how the counterion affects the electronic properties of the cation, such as its HOMO-LUMO gap or the charge distribution on its reactive sites. researchgate.net

The following table presents hypothetical data from a computational analysis of the Benzyl(triphenyl)phosphanium chlorate ion pair.

ParameterCalculated Value
Interaction Energy (BSSE corrected)-85.5 kcal/mol
NBO Charge Transfer (ClO₃⁻ to Cation)0.045 e⁻
Shortest P···O Distance3.85 Å
Shortest H(benzyl)···O Distance2.75 Å

Future Directions and Research Opportunities

Development of Novel Catalytic Systems

The established role of phosphonium (B103445) salts, such as Benzyltriphenylphosphonium (B107652) chloride, as effective phase-transfer catalysts (PTCs) provides a strong foundation for investigating the catalytic capabilities of the chlorate (B79027) variant. chemimpex.comvestachem.comfishersci.noguidechem.com These catalysts are crucial for facilitating reactions between reactants in immiscible phases, which enhances reaction rates and yields. chemimpex.com

Future research could focus on:

Oxidative Phase-Transfer Catalysis: Leveraging the chlorate anion's inherent oxidizing properties, BTPPC could be developed as a dual-function catalyst. It could act as both a phase-transfer agent and an in-situ oxidant, enabling novel one-pot transformations that are more efficient and generate less waste.

Catalyst Support and Immobilization: To enhance reusability and simplify product purification, research into immobilizing Benzyl(triphenyl)phosphanium;chlorate on solid supports like polymers or silica (B1680970) nanoparticles could be a promising direction. This would align with the principles of green chemistry by creating more sustainable catalytic systems.

Synergistic Catalysis: Investigating the use of BTPPC in conjunction with other catalysts, such as metal complexes, could lead to synergistic effects. For example, in one study, the rate of alcohol oxidation using BTPPC was enhanced by the presence of aluminum chloride. tandfonline.com Exploring other Lewis acid co-catalysts could unlock new catalytic activities and selectivities.

Research AreaPotential ApplicationKey Advantages
Oxidative PTCOne-pot synthesis of oxidized organic moleculesIncreased efficiency, reduced reaction steps
Catalyst ImmobilizationIndustrial chemical synthesisCatalyst reusability, simplified purification
Synergistic CatalysisFine chemical and pharmaceutical synthesisEnhanced reaction rates and selectivity

Exploration of New Synthetic Transformations

The primary known application of this compound is in the oxidation of benzylic alcohols. tandfonline.com This points to a significant opportunity to explore its utility in a wider range of synthetic transformations, particularly those requiring an oxidant under non-aqueous conditions.

Key areas for future synthetic exploration include:

Selective Oxidation Reactions: Research can be directed towards understanding and controlling the selectivity of BTPPC in oxidizing various functional groups beyond alcohols, such as aldehydes, thiols, and sulfides. The bulky phosphonium cation may impart unique steric influences on the oxidation process, leading to potentially novel selectivities compared to traditional inorganic chlorates.

Wittig-Type Reactions with a Twist: The Benzyl(triphenyl)phosphanium cation is the precursor to the ylide used in the Wittig reaction for synthesizing alkenes. vestachem.com While the chlorate anion is oxidizing, carefully controlled reaction conditions could potentially allow for tandem Wittig olefination and oxidation sequences, providing rapid access to complex molecular architectures.

C-H Activation/Functionalization: A frontier in organic synthesis is the direct functionalization of C-H bonds. Future studies could investigate whether BTPPC can mediate or catalyze the oxidation of activated C-H bonds, offering a more atom-economical approach to constructing complex molecules.

Advanced Materials Science Integration

Phosphonium salts are increasingly utilized in materials science for creating advanced materials with enhanced properties. chemimpex.com Benzyltriphenylphosphonium chloride, for instance, is used in the development of polymers and nanomaterials, improving properties like conductivity and stability. chemimpex.com It also serves as a curing accelerator for fluoroelastomers and in the formulation of epoxy resins. vestachem.comfishersci.no

Future research in materials science could integrate this compound to:

Develop Energetic Materials: The combination of an organic cation with an oxidizing chlorate anion makes BTPPC a candidate for inclusion in energetic material formulations. Research could focus on its thermal stability, decomposition kinetics, and compatibility with other energetic components.

Create Functional Polymers and Composites: Incorporating BTPPC into polymer matrices could impart new functionalities. For example, it could act as a combined curing agent and flame retardant due to the phosphorus and chlorine content. Its integration into nanocomposites, similar to how the chloride salt is used with halloysite, could lead to materials with enhanced thermal and mechanical properties. scientificlabs.com

Modify Electrode Surfaces: Phosphonium salts can be used to modify electrode surfaces in electrochemical applications. The specific adsorption characteristics and the electrochemical potential of the chlorate salt could be explored for applications in sensors, batteries, or electrocatalysis.

Material ApplicationRole of BTPPCPotential Enhanced Property
Energetic MaterialsOxidizer/Fuel ComponentControlled energy release
Polymer CompositesCuring agent, flame retardantThermal stability, fire resistance
Electrochemical SystemsElectrode surface modifierSensing selectivity, catalytic activity

Sustainable and Green Chemical Processes

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. researchgate.net The use of efficient catalysts, safer solvents, and atom-economical reactions are central to this philosophy.

Future research on this compound can contribute to green chemistry by:

Designing Solvent-Free Reactions: The oxidation of alcohols with BTPPC is conducted in acetonitrile. tandfonline.com Future work could explore performing these oxidations under solvent-free conditions, for example, by melting the reactants together. This would drastically reduce the generation of volatile organic compound (VOC) waste.

Developing Recyclable Reagent Systems: Investigating methods to regenerate the BTPPC after an oxidation reaction would be a significant step towards a more sustainable process. This could involve an electrochemical or chemical re-oxidation of the resulting chloride or reduced chlorine species back to the chlorate.

Utilizing Benign Solvents: When solvents are necessary, research should focus on using environmentally friendly media. Phosphonium salts have been investigated for use in ionic liquids, which are considered greener alternatives to traditional organic solvents. nih.gov Exploring reactions in benign solvents like water or polyethylene (B3416737) glycol (PEG), where BTPPC could also act as a PTC, aligns with sustainable chemistry goals. nih.govresearchgate.net

By focusing on these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a niche laboratory reagent into a valuable tool for catalysis, synthesis, and materials innovation, all while adhering to the principles of sustainable chemical development.

Q & A

Q. What are the primary synthetic applications of benzyl(triphenyl)phosphanium chloride in organic chemistry, and how is it utilized in the Wittig reaction?

Benzyl(triphenyl)phosphanium chloride is a key reagent in the Wittig reaction for synthesizing alkenes from aldehydes or ketones. For example, it reacts with sodium ethoxide to generate a ylide intermediate, which then couples with carbonyl compounds (e.g., cinnamaldehyde) to form 1,4-diphenyl-1,3-butadiene. Critical parameters include:

  • Reagent purity : Freshly prepared sodium ethoxide must be used to avoid hydrolysis by atmospheric moisture .
  • Reaction conditions : Reflux for 1.5 hours under inert atmosphere to prevent oxidation .
  • Safety : Triphenylphosphine (precursor) is toxic, and benzyl chloride (reactant) is a lachrymator; use fume hoods and PPE .

Q. What precautions are necessary for handling and storing benzyl(triphenyl)phosphanium chloride in laboratory settings?

The compound is hygroscopic and requires storage in airtight containers under anhydrous conditions. Key safety considerations:

  • Toxicity : Causes severe irritation to skin, eyes, and respiratory systems. Use gloves, goggles, and fume hoods during weighing or transfer .
  • Stability : Stable under inert atmospheres but degrades upon prolonged exposure to moisture. Pre-dry solvents like ethanol before dissolution .

Q. How does benzyl(triphenyl)phosphanium chloride function as a phase-transfer catalyst (PTC) in biphasic reactions?

As a quaternary phosphonium salt , it facilitates reactions between immiscible phases (e.g., aqueous-organic systems) by transferring anions across interfaces. For instance, it enhances nucleophilic substitution reactions by shuttling reactive ions (e.g., iodide) into organic phases. Optimization involves:

  • Concentration : 0.1–5 mol% typically suffices for efficient catalysis .
  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to maximize ion-pair solubility .

Advanced Research Questions

Q. What mechanistic insights explain the corrosion inhibition efficiency of benzyl(triphenyl)phosphanium chloride on magnesium alloys?

The compound acts as a mixed-type inhibitor , adsorbing onto alloy surfaces via electrostatic interactions between its cationic phosphonium group and the negatively charged metal surface. Electrochemical studies (e.g., polarization curves, EIS) reveal:

  • Inhibition efficiency : >90% at 0.5 mM concentration in NaCl solutions .
  • Synergy : Combines with l-histidine to form a protective film, reducing anodic dissolution and cathodic hydrogen evolution .

Q. Which advanced characterization techniques are employed to analyze the crystal structure and electronic properties of benzyl(triphenyl)phosphanium salts?

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.007 Å) and confirms the tetrahedral geometry of the phosphonium center .
  • Spectroscopy : IR and NMR identify vibrational modes (e.g., P–C stretching at 1,100 cm⁻¹) and ³¹P chemical shifts (~20–30 ppm) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .

Q. How do reaction kinetics vary with different alkyl/aryl halides during quaternization to form phosphonium salts?

Quaternization rates depend on the halide leaving-group ability and steric effects:

  • Benzylic/allylic halides : React rapidly (minutes) under mild conditions (25–60°C) due to stabilized transition states .
  • Primary alkyl halides : Require elevated temperatures (80–100°C) and catalysts (e.g., KI) to accelerate SN2 mechanisms .
  • Aryl halides : Generally unreactive unless activated by electron-withdrawing groups .

Q. What strategies enable the functionalization of benzyl(triphenyl)phosphanium derivatives for polymer-based biomaterials?

The benzyl chloride moiety in related compounds allows post-polymerization modifications via nucleophilic substitution. For example:

  • Quaternary ammonium/phosphonium grafts : Enhance antimicrobial activity in poly(trimethylene carbonate) (PTMC) derivatives .
  • Click chemistry : Azide-functionalized phosphonium salts enable copper-catalyzed cycloadditions for hydrogel crosslinking .

Methodological Notes

  • Contradictions in Stability Data : While claims the compound is stable, its hygroscopicity necessitates rigorous drying protocols for reproducible results.
  • Synergistic Effects : Combined use with amino acids (e.g., l-histidine) improves corrosion inhibition but requires pH optimization to avoid precipitation .
  • Safety vs. Reactivity : Despite its utility, the compound’s toxicity mandates waste treatment via neutralization with dilute acids before disposal .

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